![molecular formula C17H22N4O B611789 Vut-MK142 CAS No. 1313491-22-3](/img/structure/B611789.png)
Vut-MK142
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Overview
Description
VUT-MK142 is a potent new cardiomyogenic synthetic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes . It may be useful to differentiate stem cells into cardiomyocytes for cardiac repair .
Synthesis Analysis
The structure of the known cardiomyogenic molecule cardiogenol C was selectively modified to develop VUT-MK142 . The synthesis of VUT-MK142 was reported to take advantage of continuous flow techniques superior to classical batch reactions both in yield and reaction time .Molecular Structure Analysis
The molecular formula of VUT-MK142 is C17H22N4O . Its exact mass is 298.18 and its molecular weight is 298.390 .Chemical Reactions Analysis
VUT-MK142 was identified as the most promising candidate with respect to cardiomyogenic activity . Treatment using this novel agent induced the strongest up-regulation of expression of the cardiac marker ANF in both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts .Physical And Chemical Properties Analysis
The molecular formula of VUT-MK142 is C17H22N4O . Its exact mass is 298.18 and its molecular weight is 298.390 .Scientific Research Applications
Cardiomyogenic Properties : Vut-MK142 has been identified as a potent cardiomyogenic agent. It is effective in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes, which can be highly beneficial for cardiac repair. This discovery is significant for therapies like intra-cardiac cell transplantation post-myocardial infarction. Vut-MK142 outperformed other compounds in up-regulating cardiac markers and developing beating cardiomyocytes from cardiovascular progenitor cells (Koley et al., 2013).
Synthesis and Testing : A study focused on synthesizing cardiomyogenesis-inducing compounds like Vut-MK142 using an efficient two-step-one-flow process. This approach demonstrated the potential for large-scale synthesis, which is vital for extensive biological testing and potential clinical applications (Schön et al., 2016).
Mechanism of Action
Target of Action
Vut-MK142 is a potent new cardiomyogenic synthetic agent . It primarily targets pre-cardiac mesoderm cells . These cells are early-stage cells in the development of the heart, and they have the potential to differentiate into cardiomyocytes, the cells that make up the heart muscle .
Mode of Action
Vut-MK142 promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes . It does this by up-regulating the expression of cardiac markers, such as ANF . This up-regulation surpasses that of Cardiogenol C, a known cardiomyogenic molecule . The compound’s interaction with its targets leads to changes in the cells, promoting their development into beating cardiomyocytes .
Biochemical Pathways
It is known that the compound significantly up-regulates the expression of cardiac markers . This suggests that it may influence the pathways involved in cardiac development and differentiation .
Pharmacokinetics
The compound’s potent cardiomyogenic effects suggest that it has sufficient bioavailability to exert its effects on pre-cardiac mesoderm cells .
Result of Action
The result of Vut-MK142’s action is the differentiation of pre-cardiac mesoderm into cardiomyocytes . This is evidenced by the development of beating cardiomyocytes from cardiovascular progenitor cells following treatment with the compound . The compound also leads to a stronger up-regulation of the expression of ANF, a cardiac marker, compared to Cardiogenol C .
Safety and Hazards
properties
IUPAC Name |
4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIHLCLKUNREAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of VUT-MK142 in the context of cardiac cell transplantation therapy?
A: Cardiac cell transplantation faces a significant challenge: the limited ability of donor cells to differentiate into functional cardiomyocytes within the heart. VUT-MK142 shows promise in overcoming this obstacle. This synthetic small molecule demonstrates the ability to promote the differentiation of pre-cardiac mesoderm cells into cardiomyocytes. [] This suggests that pretreating donor cells with VUT-MK142 could potentially enhance their therapeutic efficacy in cardiac cell transplantation by increasing the yield of functional cardiomyocytes.
Q2: How does the cardiomyogenic activity of VUT-MK142 compare to its parent molecule, Cardiogenol C?
A: VUT-MK142 was developed by selectively modifying the structure of Cardiogenol C (CgC), a known cardiomyogenic molecule. When tested on P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, VUT-MK142 induced a stronger upregulation of the cardiac marker atrial natriuretic factor (ANF) expression compared to CgC. [] Additionally, VUT-MK142 significantly upregulated other cardiac markers and demonstrated the ability to promote the development of beating cardiomyocytes from cardiovascular progenitor cells. This indicates that VUT-MK142 possesses superior cardiomyogenic activity compared to its parent molecule.
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